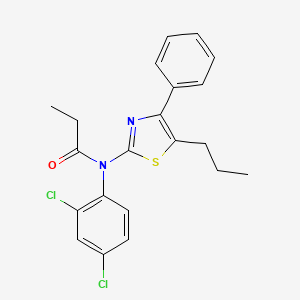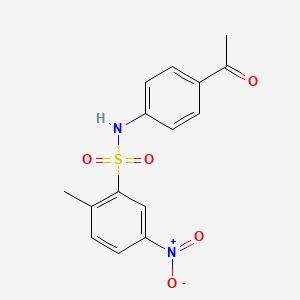![molecular formula C18H27NO6 B4076361 N-[4-(3-methoxyphenoxy)butyl]cyclopentanamine;oxalic acid](/img/structure/B4076361.png)
N-[4-(3-methoxyphenoxy)butyl]cyclopentanamine;oxalic acid
Overview
Description
N-[4-(3-methoxyphenoxy)butyl]cyclopentanamine; oxalic acid is a chemical compound known for its diverse applications in scientific research. This compound is often used in various fields such as chemistry, biology, medicine, and industry due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(3-methoxyphenoxy)butyl]cyclopentanamine; oxalic acid typically involves a multi-step process. The initial step often includes the reaction of 3-methoxyphenol with 1,4-dibromobutane to form 4-(3-methoxyphenoxy)butyl bromide. This intermediate is then reacted with cyclopentanamine to yield N-[4-(3-methoxyphenoxy)butyl]cyclopentanamine. Finally, the compound is treated with oxalic acid to form the oxalate salt .
Industrial Production Methods
In an industrial setting, the production of N-[4-(3-methoxyphenoxy)butyl]cyclopentanamine; oxalic acid is scaled up using optimized reaction conditions to ensure high yield and purity. This often involves the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
N-[4-(3-methoxyphenoxy)butyl]cyclopentanamine; oxalic acid undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are typically employed.
Major Products
The major products formed from these reactions include hydroxylated derivatives, reduced amines, and substituted phenoxy compounds.
Scientific Research Applications
N-[4-(3-methoxyphenoxy)butyl]cyclopentanamine; oxalic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[4-(3-methoxyphenoxy)butyl]cyclopentanamine; oxalic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces. The pathways affected by this compound include signal transduction and metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
- N-[4-(4-methoxyphenoxy)butyl]cyclopentanamine
- N-[4-(3-methoxyphenoxy)butyl]cyclohexanamine
- N-[4-(3-methoxyphenoxy)butyl]cyclopentanamine hydrochloride
Uniqueness
N-[4-(3-methoxyphenoxy)butyl]cyclopentanamine; oxalic acid is unique due to its specific structural features, such as the methoxyphenoxy group and the cyclopentanamine moiety. These features confer distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-[4-(3-methoxyphenoxy)butyl]cyclopentanamine;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO2.C2H2O4/c1-18-15-9-6-10-16(13-15)19-12-5-4-11-17-14-7-2-3-8-14;3-1(4)2(5)6/h6,9-10,13-14,17H,2-5,7-8,11-12H2,1H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMQKZPRNERDBRX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCCCCNC2CCCC2.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-{[4-(butylthio)phenyl]amino}-1-(2-furyl)-1-propanone](/img/structure/B4076286.png)

![Oxalic acid;1-[3-(4-phenylmethoxyphenoxy)propyl]azepane](/img/structure/B4076301.png)
![N-[4-(2-amino-2-oxoethoxy)phenyl]-2,3,4-trimethoxybenzamide](/img/structure/B4076309.png)

![1-[3-(4-Chlorophenyl)sulfanylpropyl]piperazine;oxalic acid](/img/structure/B4076317.png)
![Methyl 4-[2-[bis(prop-2-enyl)amino]ethoxy]benzoate;oxalic acid](/img/structure/B4076318.png)
![2-methyl-7-{[(4-methyl-2-pyridinyl)amino][4-(methylthio)phenyl]methyl}-8-quinolinol](/img/structure/B4076322.png)
![2-Methyl-7-[[(4-methylpyridin-2-yl)amino]-(3-nitrophenyl)methyl]quinolin-8-ol](/img/structure/B4076335.png)
![N-(2-hydroxy-2-phenylethyl)-2-(5-{[isopropyl(methyl)amino]methyl}-1H-tetrazol-1-yl)-N-methylacetamide](/img/structure/B4076340.png)
![1-[4-(2-Butan-2-ylphenoxy)butyl]piperazine;oxalic acid](/img/structure/B4076359.png)
![1-[3-(2-Methoxy-4-prop-2-enylphenoxy)propyl]piperazine;oxalic acid](/img/structure/B4076360.png)
![2-(3-chlorophenoxy)-N-[4-chloro-3-(trifluoromethyl)phenyl]propanamide](/img/structure/B4076378.png)
![N-[2-(3-methyl-4-propan-2-ylphenoxy)ethyl]-N-prop-2-enylprop-2-en-1-amine;oxalic acid](/img/structure/B4076383.png)
